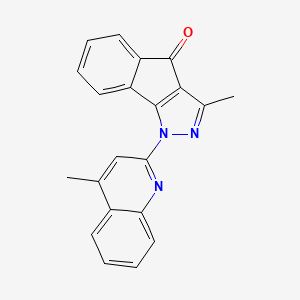

Indeno(1,2-c)pyrazol-4(1H)-one, 3-methyl-1-(4-methyl-2-quinolinyl)-

Description

3-methyl-1-(4-methylquinolin-2-yl)indeno[1,2-c]pyrazol-4(1h)-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining an indeno-pyrazole core with a quinoline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

CAS No. |

130946-60-0 |

|---|---|

Molecular Formula |

C21H15N3O |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

3-methyl-1-(4-methylquinolin-2-yl)indeno[1,2-c]pyrazol-4-one |

InChI |

InChI=1S/C21H15N3O/c1-12-11-18(22-17-10-6-5-7-14(12)17)24-20-15-8-3-4-9-16(15)21(25)19(20)13(2)23-24/h3-11H,1-2H3 |

InChI Key |

KQMOSNRFSFECJX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)N3C4=C(C(=N3)C)C(=O)C5=CC=CC=C54 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(4-methylquinolin-2-yl)indeno[1,2-c]pyrazol-4(1h)-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Construction of the Indeno-Pyrazole Core: The indeno-pyrazole core can be constructed via a cyclization reaction involving a suitable precursor such as 2-phenylindene-1,3-dione and hydrazine hydrate.

Coupling of the Quinoline and Indeno-Pyrazole Units: The final step involves coupling the quinoline moiety with the indeno-pyrazole core through a condensation reaction, typically using a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(4-methylquinolin-2-yl)indeno[1,2-c]pyrazol-4(1h)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline or pyrazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and indeno-pyrazole rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline or pyrazole derivatives.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the effectiveness of indeno(1,2-c)pyrazoles as potential anticancer agents. A series of indeno[1,2-c]pyrazoles were synthesized and evaluated for their activity against various cancer cell lines. One study reported that specific derivatives exhibited significant inhibitory effects on the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in non-small cell lung cancer (NSCLC) treatment . The structure-activity relationship (SAR) analysis indicated that modifications at the quinoline moiety could enhance potency and selectivity against cancer cells.

1.2 Enzyme Inhibition

Indeno(1,2-c)pyrazol-4(1H)-one derivatives have also been explored as inhibitors of various enzymes involved in cancer progression. For instance, compounds derived from this scaffold have shown promise as checkpoint kinase 1 (CHK-1) inhibitors, which play a role in DNA damage response and repair mechanisms . The ability to inhibit CHK-1 may sensitize cancer cells to chemotherapy by disrupting their repair capabilities.

Synthesis and Characterization

The synthesis of indeno(1,2-c)pyrazoles typically involves multi-step chemical reactions including cyclocondensation and microwave-assisted methods. For example, a study detailed the synthesis of 3-methyl-1-(4-methylquinolinyl)indeno[1,2-c]pyrazol-4-one through a Claisen-Schmidt condensation followed by cyclization with arylhydrazine . Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of synthesized compounds.

Structure-Activity Relationships

Understanding the structure-activity relationships is crucial for optimizing the efficacy of indeno(1,2-c)pyrazole derivatives. Modifications at different positions on the quinoline ring or pyrazole moiety can lead to variations in biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| 4-Methyl group | Enhances binding affinity to EGFR |

| Trifluoromethyl group | Increases lipophilicity and cellular uptake |

| Hydroxyl group | Improves solubility and bioavailability |

Case Studies

Case Study 1: EGFR Inhibition

A specific derivative of indeno(1,2-c)pyrazol-4(1H)-one was tested against NSCLC cell lines, demonstrating a dose-dependent inhibition of cell proliferation with an IC50 value in the low micromolar range. This compound was noted for its selectivity over normal cells, suggesting a favorable therapeutic index .

Case Study 2: CHK-1 Inhibition

Another study focused on a series of indeno[1,2-c]pyrazoles as potential CHK-1 inhibitors. The lead compound showed significant inhibition of CHK-1 activity in vitro and enhanced sensitivity of cancer cells to DNA-damaging agents like cisplatin . This highlights the potential for combination therapies using these compounds.

Mechanism of Action

The mechanism of action of 3-methyl-1-(4-methylquinolin-2-yl)indeno[1,2-c]pyrazol-4(1h)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Quinoline Derivatives: Such as quinine, chloroquine, and mefloquine, which are known for their antimalarial properties.

Indeno-Pyrazole Derivatives: Compounds with similar indeno-pyrazole cores that exhibit various biological activities.

Uniqueness

3-methyl-1-(4-methylquinolin-2-yl)indeno[1,2-c]pyrazol-4(1h)-one is unique due to its combined quinoline and indeno-pyrazole structure, which imparts distinct chemical and biological properties

Biological Activity

Indeno(1,2-c)pyrazol-4(1H)-one, specifically 3-methyl-1-(4-methyl-2-quinolinyl)-, is a complex heterocyclic compound that has garnered interest in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Properties:

| Property | Value |

|---|---|

| CAS No. | 130946-60-0 |

| Molecular Formula | C21H15N3O |

| Molecular Weight | 325.4 g/mol |

| IUPAC Name | 3-methyl-1-(4-methylquinolin-2-yl)indeno[1,2-c]pyrazol-4-one |

| InChI Key | KQMOSNRFSFECJX-UHFFFAOYSA-N |

The compound features an indeno-pyrazole core combined with a quinoline moiety, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of indeno(1,2-c)pyrazol-4(1H)-one exhibit notable antimicrobial properties. For instance, a study evaluated several pyrazole derivatives and found that specific compounds showed strong inhibition against various pathogens. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 µg/mL, indicating potent antimicrobial effects against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Research indicates that indeno-pyrazoles can inhibit tumor cell proliferation by targeting specific enzymes involved in cancer progression. The mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis .

Enzyme Inhibition

Indeno(1,2-c)pyrazol-4(1H)-one has been investigated for its ability to inhibit various enzymes. These include:

- Cyclooxygenase (COX) : Inhibition of COX enzymes can lead to anti-inflammatory effects.

- Protein Kinases : Targeting kinases involved in cell signaling pathways may provide therapeutic benefits in cancer treatment.

The biological activity of indeno(1,2-c)pyrazol-4(1H)-one is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Binding : The compound may bind to the active sites of enzymes, inhibiting their function.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular responses.

Case Studies

- Antimicrobial Evaluation :

- Cancer Cell Line Studies :

- In Vivo Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.